Product packaging for octahydropentalene-1,6-dione(Cat. No.:CAS No. 90953-74-5)

octahydropentalene-1,6-dione

Cat. No.: B6240892
CAS No.: 90953-74-5
M. Wt: 138.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bridged and Fused Ring Systems in Chemical Synthesis and Theoretical Studies

Fused ring systems, where two or more rings share a common bond, are integral structural features in a vast array of organic molecules, from naturally occurring products like steroids and terpenes to synthetic pharmaceuticals. fiveable.me The interconnection of rings results in a rigid, three-dimensional structure that significantly influences a molecule's shape, polarity, solubility, and biological activity. fiveable.me This rigidity, in contrast to more flexible acyclic molecules, can be advantageous in designing molecules with specific therapeutic effects, as it can enhance binding to biological targets such as enzymes or receptors. fiveable.me The study of fused ring systems is crucial for understanding the conformational behavior and properties of polycyclic molecules. fiveable.me The presence of fused rings introduces ring strain and steric hindrance, which dictate the molecule's preferred conformations and, consequently, its stability and reactivity. fiveable.me

Historical Context of Octahydropentalene Derivatives in Synthetic Endeavors

The bicyclo[3.3.0]octane skeleton has been a subject of interest in synthetic organic chemistry for many decades. Early investigations were driven by the desire to understand the thermodynamics and stereochemistry of such fused systems. The development of synthetic methods to construct this framework efficiently has been a continuous area of research. A notable breakthrough was the Weiss-Cook reaction, which provided a versatile route to bicyclic diketones. More recent synthetic strategies have focused on creating highly strained trans-fused bicyclo[3.3.0]octane systems, which are challenging to access but are found in some bioactive natural products. researchgate.net The historical development of octahydropentalene chemistry has also been propelled by the discovery of natural products containing this structural motif, leading to increased efforts in their total synthesis.

Scope and Research Focus on Octahydropentalene-1,6-dione

This article will focus specifically on the chemical compound This compound . This diketone is a derivative of the bicyclo[3.3.0]octane core and serves as a valuable intermediate in organic synthesis. Research on this compound and its derivatives has explored their synthesis, reactivity, and potential applications. For instance, substituted octahydropentalenes have been investigated as cannabinoid receptor modulators. nih.gov The rigid bicyclo[3.3.0]octane template of this dione (B5365651) is also of interest for designing novel self-assembling molecular systems. researchgate.netnih.gov

Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀O₂ nih.gov
Molecular Weight 138.16 g/mol nih.gov
IUPAC Name 2,3,3a,4,5,6a-hexahydropentalene-1,6-dione nih.gov
CAS Number 36269-11-1 nih.gov
Synonyms Hexahydro-1,6-pentalenedione, bicyclo[3.3.0]octane-2,8-dione nih.gov

Properties

CAS No.

90953-74-5

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydropentalene 1,6 Dione and Its Derivatives

Strategies for Constructing the Octahydropentalene Skeleton

The synthesis of the bicyclo[3.3.0]octane (octahydropentalene) skeleton is a central challenge in the total synthesis of complex natural products. Key strategies focus on either closing the second five-membered ring onto a pre-existing one (intramolecular cyclization) or constructing both rings concurrently through cycloaddition processes.

Intramolecular Cyclization Approaches

Intramolecular reactions are powerful tools for forming cyclic systems, as the proximity of the reacting functional groups within a single molecule often leads to efficient and stereoselective bond formation. For the octahydropentalene skeleton, methods such as aldol (B89426) condensations and oxidative cyclizations are particularly prominent.

The intramolecular aldol condensation is a classic and effective method for forming five- and six-membered rings. This strategy typically involves the generation of a precursor molecule containing two carbonyl groups positioned at a suitable distance for cyclization. In the context of octahydropentalene-1,6-dione synthesis, a 1,6-dicarbonyl acyclic precursor or a related masked equivalent is required.

A notable application of this strategy involves a multi-step sequence that begins with the formation of a bridged bicyclic precursor. For instance, a bicyclo[2.2.1]heptene system, readily accessible via Diels-Alder reaction, can be subjected to oxidative cleavage of the double bond. This step, often achieved through ozonolysis, generates a dialdehyde intermediate which, under basic conditions, undergoes a rapid intramolecular aldol condensation to furnish the fused bicyclo[3.3.0]octane core. google.comudel.edu This ozonolysis-aldol strategy has been successfully employed in the synthesis of diquinane natural products. udel.edu

The general pathway can be summarized as follows:

Precursor Formation : A bridged bicyclic olefin (e.g., a norbornene derivative) is synthesized.

Oxidative Cleavage : The double bond is cleaved to form a dialdehyde or keto-aldehyde.

Cyclization : The dicarbonyl intermediate is treated with a base to induce an intramolecular aldol reaction, forming the second five-membered ring.

Dehydration : The resulting β-hydroxy carbonyl compound can be dehydrated to yield an enone, a common functional group in pentalene derivatives.

A variant of this approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound like glyoxal. This method provides a simple and efficient two-step preparation of the bicyclo[3.3.0]octane-3,7-dione skeleton. researchgate.net

Table 1: Intramolecular Aldol Strategy via Ozonolysis of a Bicyclic Precursor
StepDescriptionKey ReagentsIntermediate/ProductReference
1Formation of Bicyclic PrecursorDiels-Alder ReactionBicyclo[2.2.1]heptene derivative udel.edu
2Oxidative CleavageOzone (O₃), followed by a reducing agentcis-1,3-disubstituted cyclopentane (B165970) with dialdehyde side chains udel.edu
3Intramolecular Aldol CondensationBase (e.g., NaOH, KOH)Bicyclo[3.3.0]octane with β-hydroxy carbonyl moiety google.comudel.edu
4Dehydration (Optional)Acid or HeatBicyclo[3.3.0]octenone derivative google.com

Oxidative cyclization provides a direct route to the bicyclo[3.3.0]octane skeleton from monocyclic precursors, most notably from cis,cis-1,5-cyclooctadiene. This substrate is inexpensive and possesses the correct atom count and connectivity to undergo a transannular cyclization, where a bond is formed across the ring.

A highly effective method involves the use of hypervalent iodine reagents, such as iodosobenzene diacetate, in aqueous acetone. This reaction proceeds through a transannular oxymercuration-demercuration-like mechanism, leading to the formation of bicyclo[3.3.0]octane-2,6-diol. orgsyn.org The resulting diol can then be readily oxidized using standard reagents like Jones reagent (CrO₃ in sulfuric acid) to yield the target bicyclo[3.3.0]octane-2,6-dione. This three-step synthesis is efficient for producing multigram quantities of the dione (B5365651). orgsyn.org Radical-mediated reactions of cis,cis-1,5-cyclooctadiene can also induce cyclization to form bicyclo[3.3.0]octane derivatives. researchgate.net Furthermore, transannular cyclizations of other cyclooctanone derivatives, mediated by reagents like samarium(II) iodide, have proven to be a powerful approach for constructing the bicyclo[3.3.0]octane ring system. nih.gov

Table 2: Synthesis of Bicyclo[3.3.0]octane-2,6-dione via Oxidative Cyclization
StepStarting MaterialReagentsProductYieldReference
1cis,cis-1,5-CyclooctadieneIodosobenzene diacetate, H₂O, Acetonecis-Bicyclo[3.3.0]octane-2,6-diacetate65-72% orgsyn.org
2cis-Bicyclo[3.3.0]octane-2,6-diacetate10% NaOH (aq)Bicyclo[3.3.0]octane-2,6-diol83-93% orgsyn.org
3Bicyclo[3.3.0]octane-2,6-diolJones Reagent (CrO₃/H₂SO₄/Acetone)Bicyclo[3.3.0]octane-2,6-dione52-58% orgsyn.org

Cycloaddition Reactions in Bicyclic Dione Synthesis

Cycloaddition reactions are among the most powerful bond-forming processes in organic synthesis, allowing for the rapid construction of complex cyclic and bicyclic systems with high stereocontrol. For the synthesis of the octahydropentalene skeleton, Diels-Alder and [2+2+2] cycloadditions are notable strategies, often employed to create advanced precursors that can be converted into the final target.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. It is not used to directly form the five-membered rings of the octahydropentalene skeleton. Instead, its power lies in its ability to construct complex bridged bicyclic systems, such as bicyclo[2.2.1]heptenes or bicyclo[2.2.2]octenones, with exceptional control over stereochemistry. d-nb.info These rigid structures then serve as ideal precursors for skeletal rearrangement reactions that contract one of the rings or cleave and reform bonds to generate the fused bicyclo[3.3.0]octane framework. udel.edud-nb.infobeilstein-journals.org

This indirect approach can be executed in several ways:

Diels-Alder followed by Oxidative Cleavage and Aldol Condensation : As detailed in section 2.1.1.1, a bicyclo[2.2.1]heptene adduct is formed via a Diels-Alder reaction. Subsequent ozonolysis cleaves the double bond, and the resulting dialdehyde undergoes intramolecular aldol cyclization to form the diquinane structure. udel.edu

Diels-Alder followed by Ring-Rearrangement Metathesis (RRM) : A functionalized bicyclo[2.2.1]heptene system, created through a Diels-Alder reaction, can be subjected to RRM. This powerful reaction uses an olefin metathesis catalyst to effect a skeletal rearrangement, converting the bridged system into the fused bicyclo[3.3.0]octene core. beilstein-journals.org

These strategies leverage the high stereoselectivity of the Diels-Alder reaction to install multiple contiguous stereocenters, which are then carried through the rearrangement to produce highly functionalized and stereochemically defined octahydropentalene derivatives.

The [2+2+2] cycloaddition is a powerful transition-metal-catalyzed reaction that typically combines three unsaturated components (such as alkynes and alkenes) to form a six-membered ring. This methodology is particularly effective for the synthesis of substituted benzene rings and cyclohexadiene derivatives.

The direct application of a [2+2+2] cycloaddition to construct the fused five-membered ring system of this compound is not a conventional or commonly reported strategy. The inherent nature of this reaction is to form six-membered rings from three two-π-electron components. While intramolecular variants exist that can generate fused ring systems, the assembly of the bicyclo[3.3.0] skeleton via this specific pathway is less precedented compared to other cycloaddition methods. Synthetic strategies for the pentalene core often favor cycloadditions that are intrinsically suited for five-membered ring formation, such as the formal [2+2+1] cycloaddition (Pauson-Khand reaction) or various [3+2] cycloaddition protocols. scripps.eduwikipedia.orgclockss.org Therefore, while [2+2+2] cycloaddition is a potent tool in synthetic chemistry, its utility is primarily directed toward scaffolds other than the octahydropentalene core.

Metathesis-Based Annulation Techniques

Olefin metathesis has emerged as a powerful tool for the construction of complex cyclic and bicyclic systems. wikipedia.org These reactions, catalyzed by metal carbene complexes, facilitate the cleavage and reformation of carbon-carbon double bonds, enabling efficient ring formation. wikipedia.org

Ring-closing metathesis (RCM) is a widely utilized variation of olefin metathesis for synthesizing unsaturated rings through the intramolecular reaction of two terminal alkenes. wikipedia.org The synthesis of this compound via RCM would conceptually involve an acyclic precursor containing two strategically placed alkene functionalities and the necessary carbonyl groups. For instance, a suitably substituted nonadiene derivative could undergo intramolecular cyclization to furnish the bicyclic core. The driving force for this reaction is often the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene. wikipedia.org

While direct examples of RCM to form this compound are not prevalent in the literature, the general applicability of RCM for constructing five-membered rings is well-established. The choice of catalyst, typically a ruthenium-based complex such as a Grubbs or Hoveyda-Grubbs catalyst, is crucial for the efficiency and stereoselectivity of the cyclization.

Table 1: Representative Catalysts for Ring-Closing Metathesis

CatalystStructureGenerationKey Features
Grubbs' First Generation FirstHigh activity, good functional group tolerance.
Grubbs' Second Generation SecondHigher activity and broader substrate scope than first generation.
Hoveyda-Grubbs' Second Generation SecondIncreased stability and recyclability.

Ring-rearrangement metathesis (RRM) is a powerful cascade process that combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM) in a single operation to construct complex polycyclic frameworks. nih.govresearchgate.net This technique is particularly effective for transforming strained bicyclic systems into more complex architectures. nih.gov A notable application of RRM is the synthesis of the bicyclo[3.3.0]octane skeleton from readily available bicyclo[2.2.1]heptene (norbornene) derivatives. nih.govresearchgate.net

In this approach, a substituted norbornene undergoes ring-opening at the double bond, followed by an intramolecular ring-closing event to form the fused five-membered rings of the pentalene system. The release of ring strain from the norbornene starting material is a significant driving force for this transformation. nih.gov For the synthesis of this compound, a norbornene derivative bearing appropriate functional groups that can be converted to ketones would be required. For instance, a Diels-Alder reaction between cyclopentadiene and a substituted cyclopentenone can provide a suitable bicyclo[2.2.1]heptene precursor. nih.gov Subsequent RRM using a ruthenium catalyst under an ethylene atmosphere can then yield the desired bicyclo[3.3.0]octane derivative. nih.govresearchgate.net

Table 2: Example of RRM for Bicyclo[3.3.0]octane Synthesis nih.gov

Starting MaterialCatalystConditionsProductYield
Functionalized bicyclo[2.2.1]hepteneGrubbs' First GenerationEthylene atmosphereBicyclo[3.3.0]octane derivative90%

Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by a metal carbene, to produce a 1,3-diene. nih.gov The intramolecular version, known as ring-closing enyne metathesis (RCEYM), is a valuable tool for constructing cyclic systems containing a diene moiety. nih.govchim.it This diene can then be further functionalized.

The synthesis of the octahydropentalene core using enyne metathesis could be envisioned starting from an enyne precursor containing both a double and a triple bond separated by a suitable tether. The RCEYM reaction would lead to a bicyclo[3.3.0]octadiene system. Subsequent reduction and oxidation of this intermediate would then yield the target this compound. Ruthenium catalysts, such as the Grubbs catalysts, are effective in promoting these transformations. nih.gov The reaction often proceeds through a "yne-then-ene" or "ene-then-yne" mechanism, with the latter being more common for ruthenium-based catalysts. chim.it

The diene functionality introduced by enyne metathesis offers a handle for further transformations, such as Diels-Alder reactions, to build even more complex molecular architectures. chim.itbeilstein-journals.org

Development of Asymmetric Synthesis Pathways

The synthesis of enantiomerically pure this compound and its derivatives is of great importance, as many biologically active natural products containing this core are chiral. Asymmetric synthesis aims to control the stereochemical outcome of a reaction to produce a single enantiomer.

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing cyclopentenones and has been applied to the enantioselective synthesis of bicyclo[3.3.0]octenones. nih.govnih.gov The use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity. nih.gov These bicyclo[3.3.0]octenones can serve as valuable intermediates for the synthesis of chiral octahydropentalene-1,6-diones. For example, an enantioselective intramolecular Pauson-Khand reaction of a 1,6-enyne can establish the core bicyclic structure with controlled stereochemistry. nih.gov

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule. In the context of substituted octahydropentalene-1,6-diones, controlling the relative stereochemistry of the substituents is crucial. One approach involves the use of a chiral starting material, such as the commercially available enantiomerically pure (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one, also known as the Grieco lactone. kirj.ee Functionalization of the double bond in this lactone can lead to the diastereoselective synthesis of substituted bicyclo[3.3.0]octanones. kirj.ee

Table 3: Example of Diastereoselective Synthesis of a Bicyclo[3.3.0]octanone Derivative kirj.ee

Starting MaterialKey ReactionProduct
(-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-oneHydroboration-oxidation3-alkyloxy-2-oxabicyclo[3.3.0]octan-6-one

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary can be removed. In the synthesis of octahydropentalene diones, a chiral auxiliary could be attached to an acyclic precursor to control the stereochemistry of a key bond-forming step, such as an alkylation or a conjugate addition. For example, pseudoephedrine is a well-known chiral auxiliary that has been successfully employed in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which could be precursors to the target dione. nih.gov

Catalyst-controlled strategies involve the use of a chiral catalyst to induce enantioselectivity or diastereoselectivity. This approach is often more atom-economical than the use of chiral auxiliaries. Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). For the synthesis of chiral bicyclo[3.3.0]octane derivatives, a variety of catalyst-controlled reactions have been developed, including enantioselective Michael additions and aldol reactions to construct the bicyclic framework with high stereocontrol. The choice of catalyst and reaction conditions is critical for achieving high levels of stereoselectivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. nih.gov This involves a holistic approach to the entire synthetic route, from the choice of starting materials to the final product, aiming to reduce waste, minimize hazards, and improve resource efficiency. nih.gov Key metrics such as atom economy and the environmental impact factor (E-factor) are used to evaluate the "greenness" of a synthetic pathway. gcande.org

Atom economy is a central principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. gcande.org For the synthesis of the bicyclo[3.3.0]octane framework of this compound, cycloaddition reactions represent a particularly atom-economical approach. nih.gov These reactions, by forming multiple bonds in a single step, can significantly increase molecular complexity with high efficiency. nih.gov

Another powerful strategy is the use of domino or cascade reactions. These one-pot sequences combine multiple bond-forming events without isolating intermediates, which reduces the number of synthetic steps, minimizes the use of purification materials, and decreases waste generation. rsc.org For instance, a domino Michael-Aldol reaction can be employed to construct the bicyclo[3.2.1]octane core, a related bicyclic system, demonstrating the potential of such strategies for building complex carbocycles efficiently.

Table 1: Comparison of Synthetic Strategies by Atom Economy

Synthetic Strategy Description Atom Economy Reference Example
Linear Synthesis Step-by-step formation of bonds, often involving protection/deprotection and functional group interconversions. Low to Moderate Traditional multi-step synthesis of bicyclo[3.3.0]octane-2,6-dione from cis,cis-1,5-cyclooctadiene. orgsyn.org
Cycloaddition Reactions Concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules. High Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) to create substituted cyclopentanes. nih.gov

| Domino/Cascade Reactions | A sequence of intramolecular reactions occurring under the same conditions, where the subsequent reaction results from the functionality generated in the previous step. | Very High | One-pot synthesis of pyrans via a domino Knoevenagel/6π-electrocyclization sequence. rsc.org |

Traditional syntheses of this compound and its precursors often rely on volatile and hazardous organic solvents like dichloromethane and ether for reactions and extractions. orgsyn.org Green chemistry seeks to replace these with environmentally benign alternatives or to eliminate the need for solvents altogether. nih.gov

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. rsc.org Performing reactions such as domino Knoevenagel/6π-electrocyclization in an aqueous medium can lead to efficient synthesis of complex heterocyclic structures. rsc.org

Table 2: Comparison of Reaction Solvents

Solvent Type Examples Environmental Impact Applicability
Hazardous Organic Solvents Dichloromethane, Diethyl Ether, Acetone High (Volatile, toxic, flammable) Used in traditional synthesis for solubility and reaction control. orgsyn.org
Benign Solvents Water, Ethyl Acetate (B1210297) Low (Non-toxic, renewable sources) Promotes certain reaction types; can be used in biphasic systems. rsc.org

| Solvent-Free (Neat) | N/A | Very Low (Eliminates solvent waste) | Applicable to reactions where reactants can mix sufficiently; can be aided by grinding or sonication. nih.govmdpi.com |

Modular Synthetic Approaches to Diverse this compound Analogues

Modular synthesis allows for the efficient creation of a library of related compounds (analogues) from a common intermediate or building block. This approach is invaluable for structure-activity relationship studies in medicinal chemistry and materials science. The bicyclo[3.3.0]octane skeleton of this compound serves as an excellent scaffold for such modular diversification.

One approach involves the functionalization of a common precursor. For example, starting from 2-oxabicyclo[3.3.0]oct-6-en-3-one, the double bond can be functionalized through methods like hydroboration-oxidation to introduce hydroxyl groups at specific positions. kirj.ee These hydroxylated intermediates can then be further modified to create a variety of substituted cyclopentanone derivatives, demonstrating a modular route to analogues. kirj.ee

Palladium-catalyzed reactions, such as cycloalkenylations, provide another powerful tool for the modular construction of the bicyclo[3.3.0]octane framework and its derivatives. researchgate.net These methods can be adapted to create fused-ring systems and introduce diverse substituents. The ability to form the core structure while simultaneously incorporating different functional groups is a hallmark of an effective modular strategy. Furthermore, the synthesis of related heterocyclic scaffolds, such as 3,7-diazabicyclo[3.3.0]octane-2,6-diones, highlights the potential to modify the core ring structure itself by incorporating heteroatoms, thereby expanding the accessible chemical space. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Bicyclo[3.3.0]octane-2,6-dione
cis,cis-1,5-Cyclooctadiene
2-Oxabicyclo[3.3.0]oct-6-en-3-one
3,7-Diazabicyclo[3.3.0]octane-2,6-dione
Dichloromethane
Diethyl Ether
Acetone
Ethyl Acetate

Mechanistic Investigations of Reactions Involving Octahydropentalene 1,6 Dione

Elucidation of Reaction Mechanisms in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and octahydropentalene-1,6-dione offers multiple pathways for such transformations, primarily through the reactivity of its enolizable protons and carbonyl groups.

The presence of α-hydrogens acidic enough to be removed by a base allows this compound to form enolate intermediates. These enolates are potent nucleophiles that can attack various electrophiles. A key reaction for the synthesis of the bicyclo[3.3.0]octane framework is the intramolecular aldol (B89426) condensation of a suitable diketone precursor, such as cyclooctane-1,5-dione.

The mechanism of this intramolecular aldol condensation proceeds through the following steps:

Enolate Formation: A base abstracts an α-proton from one of the carbonyl groups to form a resonance-stabilized enolate. For a symmetrical diketone like cyclooctane-1,5-dione, the initial deprotonation can occur at any of the four equivalent α-positions.

Intramolecular Nucleophilic Attack: The nucleophilic α-carbon of the enolate then attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule. This cyclization step leads to the formation of a new carbon-carbon bond and a bicyclic alkoxide intermediate. Given the structure of the starting dione (B5365651), a five-membered ring is formed, which is thermodynamically favored over other possibilities due to minimal ring strain. libretexts.orgopenstax.org

Protonation: The resulting alkoxide is protonated by a protic solvent or a conjugate acid of the base to yield a β-hydroxy ketone.

Dehydration (Condensation): Under harsher conditions (e.g., heating), the β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone, which is a common final product of aldol condensations.

The formation of the bicyclo[3.3.0]octane skeleton is a well-established synthetic strategy. For instance, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, is a powerful tool for constructing bicyclic systems. acs.orgchemistrysteps.com While often used for six-membered rings, variations of this strategy can be adapted for the synthesis of five-membered rings.

StepDescriptionIntermediate
1Deprotonation of an α-carbonEnolate
2Intramolecular nucleophilic attackBicyclic alkoxide
3Protonationβ-hydroxy ketone
4Dehydrationα,β-unsaturated ketone

The carbonyl groups of this compound can be activated by electrophiles, such as Lewis acids or protic acids. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

A common example of electrophilic activation is the acid-catalyzed enolization, which leads to the formation of an enol. The enol, while less nucleophilic than an enolate, can still participate in reactions with strong electrophiles. The mechanism for acid-catalyzed enolization involves:

Protonation of the Carbonyl Oxygen: A proton from the acid catalyst protonates the carbonyl oxygen, forming an oxonium ion. This step increases the electrophilicity of the carbonyl carbon.

Deprotonation of the α-Carbon: A weak base (e.g., the conjugate base of the acid or the solvent) removes a proton from the α-carbon, leading to the formation of the enol and regeneration of the acid catalyst.

Once formed, the enol can react with various electrophiles. For instance, in the presence of a halogen, α-halogenation can occur.

While ionic pathways involving enolates are more common for diones, radical mechanisms can also play a role in certain reactions, particularly under photochemical conditions or in the presence of radical initiators. For bicyclic ketones, photochemical reactions can lead to a variety of transformations, including rearrangements and cycloadditions.

A potential radical pathway for a molecule like this compound could be initiated by photochemically induced α-cleavage (Norrish Type I reaction). This process would involve the homolytic cleavage of the bond between the carbonyl group and one of the adjacent α-carbons, resulting in the formation of a diradical intermediate. This diradical can then undergo various subsequent reactions, such as intramolecular hydrogen abstraction or decarbonylation, leading to the formation of different products. While specific studies on the radical photochemistry of this compound are not extensively documented, the behavior of other bicyclic ketones suggests that such pathways are plausible. rsc.org

Kinetic Studies and Reaction Rate Analysis

Detailed kinetic studies on reactions involving this compound are not widely reported in the literature. However, general principles of reaction kinetics can be applied to understand the factors influencing the rates of its transformations.

For the intramolecular aldol condensation leading to the bicyclo[3.3.0]octane framework, the rate of the reaction would be dependent on several factors:

Concentration of the base: The formation of the enolate is often the rate-determining step, and its rate is directly proportional to the concentration of the base.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

Solvent: The choice of solvent can influence the stability of the transition states and intermediates, thereby affecting the reaction rate.

In the context of Robinson annulation, kinetic versus thermodynamic control can be a significant factor in determining the stereochemical outcome of the product. acs.org Under kinetically controlled conditions (lower temperatures, strong non-equilibrating bases), the product that is formed faster will predominate. Under thermodynamically controlled conditions (higher temperatures, weaker equilibrating bases), the most stable product will be the major isomer.

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving diones. Both organocatalysis and metal-based catalysis have been employed in the synthesis of bicyclic systems.

In the context of the intramolecular aldol condensation, organocatalysts such as proline and its derivatives have been shown to be highly effective in promoting the reaction enantioselectively. uniroma1.itmdpi.com The mechanism of proline-catalyzed intramolecular aldol reactions generally involves the formation of an enamine intermediate from the reaction of the ketone with the secondary amine of proline. This enamine then acts as the nucleophile in the intramolecular cyclization. The stereochemistry of the product is controlled by the chiral environment provided by the catalyst.

The proposed catalytic cycle for a proline-catalyzed intramolecular aldol reaction involves:

Enamine Formation: The amine catalyst reacts with one of the carbonyl groups of the dione to form an enamine.

Intramolecular Attack: The enamine undergoes an intramolecular attack on the other carbonyl group.

Hydrolysis: The resulting intermediate is hydrolyzed to release the bicyclic product and regenerate the catalyst.

Metal-based catalysts, such as those involving palladium, have also been used in the synthesis of bicyclo[3.3.0]octane systems, for example, through cycloalkenylation reactions. acs.org

Catalyst TypeRole in TransformationKey Intermediate
Organocatalyst (e.g., Proline)Enantioselective intramolecular aldol condensationEnamine
Metal-based Catalyst (e.g., Palladium)Cycloalkenylation reactionsOrganometallic complex

Chemical Reactivity and Transformations of the Octahydropentalene 1,6 Dione Scaffold

Functional Group Interconversions (FGIs) within the Dione (B5365651) Framework

Functional group interconversions of the ketone moieties in octahydropentalene-1,6-dione are fundamental for elaborating the scaffold into more complex structures. The primary transformations involve the reduction of the ketones to alcohols and their subsequent conversion to other functional groups.

The reduction of cis-bicyclo[3.3.0]octane-3,7-dione to the corresponding diol is a common FGI. This transformation sets the stage for further reactions, such as oxidation back to the dione or conversion of the hydroxyl groups into better leaving groups for substitution reactions. A significant challenge in the chemistry of this dione is the selective functionalization of one of the two chemically equivalent carbonyl groups. A common strategy to achieve this involves the protection of one ketone, typically as a ketal, allowing the other to be manipulated independently. For instance, enantiomerically pure bicyclo[3.3.0]octane derivatives have been synthesized from the achiral Cₛ-symmetric bicyclo[3.3.0]octane-2,8-dione through methods like diastereomeric resolution-selective deprotection, which provides chiral building blocks with high optical purity nih.gov.

The conversion of the carbonyl groups into hydrazones is another key FGI, primarily serving as an intermediate step in the Wolff-Kishner reduction to deoxygenate the scaffold to the parent alkane, cis-bicyclo[3.3.0]octane mit.eduresearchgate.net.

Derivatization at Ketone and Alkyl Positions

The presence of two carbonyl groups and adjacent alpha-carbons provides multiple sites for derivatization, enabling the introduction of various substituents and the construction of more complex molecular architectures.

Direct alkylation at the α-positions of this compound can be challenging due to issues with regioselectivity and polyalkylation. A more controlled approach involves the conversion of the dione into a bis(enol ether), which can then be selectively mono- or dialkylated. For example, the tetra-tert-butyl ester of 3,7-dioxo-cis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate can be regiospecifically converted into its bis(enol ether) derivative. Subsequent monoalkylation with allyl iodide at low temperatures (-58°C) followed by hydrolysis yields 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione with high efficiency. This method demonstrates a precise way to introduce alkyl chains at a specific position adjacent to one of the carbonyl groups.

ReactantReagentsProductYield
Bis(enol ether) of a dione derivative1. KH, Allyl iodide, -58°C 2. Hydrolysis2-Allyl-cis-bicyclo[3.3.0]octane-3,7-dione90% overall

The carbonyl groups of this compound readily undergo condensation reactions with various nucleophiles. These reactions are powerful tools for ring formation and the synthesis of complex heterocyclic systems fused to the bicyclic core.

A notable example is the Weiss-Cook reaction, which is fundamentally a tandem Knoevenagel condensation/Michael addition followed by an intramolecular aldol (B89426) condensation. This reaction synthesizes the cis-bicyclo[3.3.0]octane-3,7-dione skeleton itself from an acetonedicarboxylic acid ester and a 1,2-dicarbonyl compound, highlighting the inherent reactivity of the system towards condensation pathways wikipedia.orgwiktionary.orgwikiwand.comlscollege.ac.inresearchgate.net.

The dione can also participate in reactions to form larger, more complex structures. For instance, cis-bicyclo[3.3.0]octane-3,7-dione reacts with the endoperoxide of 1,4-diphenyl-1,3-cyclopentadiene in the presence of the Lewis acid trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) to yield diastereomeric trioxane-ketones academie-sciences.fr. This demonstrates the utility of the dione as a building block for pharmacologically relevant scaffolds, such as antimalarial trioxaquines academie-sciences.fr.

Furthermore, the dione serves as a substrate in the Friedländer annulation for synthesizing fused heterocyclic systems. The reaction of cis-bicyclo[3.3.0]octane-3,7-dione with 8-amino-7-quinolinecarbaldehyde under basic conditions leads to the formation of a fused, nonplanar bis mit.eduwikipedia.orgphenanthroline system.

Ring Expansions and Contractions of the Bicyclic System

Ring expansion reactions provide a route to larger, more complex ring systems from the this compound scaffold. The Baeyer-Villiger oxidation is a key transformation in this category. When cis-bicyclo[3.3.0]octane-3,7-dione is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), a controlled oxidation occurs researchgate.net. This reaction involves the insertion of an oxygen atom adjacent to one of the carbonyl groups, leading to a ring expansion. The product formed is cis-3-oxabicyclo[4.3.0]nonane-4,8-dione, a lactone-containing bicyclic compound researchgate.net. This new scaffold serves as a valuable building block for the synthesis of various natural products researchgate.netlookchem.com.

While not a reaction of the dione itself, it is relevant that ring expansion is also a key strategy for forming the bicyclo[3.3.0]octane skeleton. For instance, subjecting 6-(1-methylethylidene)bicyclo[3.2.0]heptanes to HBr in acetic acid induces a ring expansion to yield 2-bromo-3,3-dimethylbicyclo[3.3.0]octane derivatives arkat-usa.org. This underscores the thermodynamic stability of the bicyclo[3.3.0]octane framework.

Transannular Reactions and Skeletal Rearrangements

The rigid, concave structure of the cis-bicyclo[3.3.0]octane system can facilitate transannular reactions, where a reaction occurs between two non-adjacent atoms within the ring system. While direct transannular reactions starting from the dione are not extensively documented, related skeletal rearrangements leading to this framework are known.

A notable example is the silver ion-assisted rearrangement of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene. Treatment with silver perchlorate in methanol or aqueous acetone induces a skeletal rearrangement to form the cis-bicyclo[3.3.0]octa-2,6-diene system rsc.org. This transformation proceeds through a carbocationic intermediate, where the bicyclo[3.3.0]octane framework is formed as the thermodynamically favored product.

Transannular cyclizations are also a powerful method for constructing the bicyclo[3.3.0]octane core from larger, medium-sized rings. For example, SmI₂-mediated ketone-olefin cyclization of cyclooctanone derivatives can lead to the formation of the bicyclo[3.3.0]octane ring system nih.gov.

Oxidative and Reductive Transformations

Redox reactions are crucial for manipulating the this compound scaffold. Reduction can either target the carbonyls to form alcohols or completely remove them, while oxidation can lead to ring-expanded products.

Reductive Transformations: The complete deoxygenation of both carbonyl groups to methylene (CH₂) groups is achieved through classical reduction methods. Both the Wolff-Kishner reduction (using hydrazine and a strong base like KOH at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated HCl) have been successfully employed to convert the dione into the parent hydrocarbon, cis-bicyclo[3.3.0]octane mit.eduresearchgate.netresearchgate.netmasterorganicchemistry.comannamalaiuniversity.ac.in. The choice between these methods depends on the substrate's sensitivity to acidic or basic conditions masterorganicchemistry.comannamalaiuniversity.ac.in.

ReactionReagentsProductKey Feature
Wolff-Kishner ReductionH₂NNH₂, KOH, heatcis-Bicyclo[3.3.0]octaneBasic conditions researchgate.netmasterorganicchemistry.com
Clemmensen ReductionZn(Hg), conc. HClcis-Bicyclo[3.3.0]octaneAcidic conditions researchgate.netannamalaiuniversity.ac.in

Oxidative Transformations: As discussed in Section 4.3, the most significant oxidative transformation of the this compound scaffold is the Baeyer-Villiger oxidation researchgate.netresearchgate.netrsc.org. This reaction with peroxy acids like mCPBA converts one of the cyclic ketones into a lactone, effectively expanding one of the five-membered rings to a six-membered ring and yielding a cis-3-oxabicyclo[4.3.0]nonane-4,8-dione derivative researchgate.net. This transformation alters the fundamental carbon skeleton and introduces new functionality, opening pathways to different classes of compounds.

Stereochemical Aspects and Conformational Analysis of Octahydropentalene 1,6 Dione

Conformational Preferences and Dynamics of the Bicyclo[3.3.0]octane System

The bicyclo[3.3.0]octane skeleton, also known as octahydropentalene, is the structural core of octahydropentalene-1,6-dione. This fused ring system can exist in two diastereomeric forms: cis-octahydropentalene and trans-octahydropentalene.

The cis isomer is significantly more stable than the trans isomer, with a calculated energy difference of approximately 8 kcal/mol. biomedres.usbiomedres.us This stability difference can be attributed to the inherent strain in the trans-fused system, which would resemble a high-energy conformer of an eight-membered ring. biomedres.usbiomedres.us

Unlike the rigid nature of its trans counterpart, cis-octahydropentalene is a mobile and fluxional molecule. biomedres.usbiomedres.us This dynamic behavior, often referred to as pseudorotation, is characteristic of five-membered rings. In the cis-fused system, both cyclopentane (B165970) rings can undergo conformational changes, leading to a variety of shapes. The primary conformers include double envelope forms, envelope half-chair forms, and double half-chair forms. biomedres.usbiomedres.us

Computational studies have elucidated the relative energies of these conformers. The double envelope forms are generally the most stable. biomedres.us The half-chair conformers are calculated to be between 4.5 to 6 kcal/mol higher in energy than the most stable double envelope conformers. biomedres.us This conformational flexibility is a key feature of the bicyclo[3.3.0]octane system and has implications for the reactivity and biological activity of its derivatives. biomedres.us

ClassConformer TypeRelative Energy (kcal/mol)
Double EnvelopecEE3 (Reference)0.0
Double Half-ChaircHCHC12.5
Half-ChairVarious4.5 - 6.0
Double Half-ChairOther~6.8

Stereochemical Control in Synthetic Pathways

Achieving control over the stereochemistry during the synthesis of this compound and its analogues is crucial for accessing specific, desired isomers. This control can be exerted through various strategies, including the use of chiral starting materials and diastereoselective reactions.

Influence of Starting Material Stereochemistry

A fundamental principle in asymmetric synthesis is the transfer of chirality from a starting material to the product. By beginning a synthetic sequence with an enantiomerically pure or enriched precursor, it is possible to direct the formation of a specific stereoisomer of the bicyclo[3.3.0]octane core. For instance, the synthesis of optically active bicyclo[3.3.0]octane derivatives has been achieved by starting from chiral building blocks. jst.go.jp A gold-catalyzed domino sequence starting from a chiral 1,3-enyne aldehyde bearing a propargylic acetate (B1210297) allows the configuration of the starting material to determine the configuration of three new stereocenters in the final bicyclo[3.3.0]octenone product. rsc.orgchemrxiv.org This strategy is powerful for creating densely functionalized and optically active bicyclic structures.

Diastereoselection in Cyclization and Addition Reactions

Diastereoselective reactions are pivotal in constructing the bicyclo[3.3.0]octane framework, allowing for the preferential formation of one diastereomer over others. Several types of cyclization and addition reactions have been shown to proceed with high levels of diastereoselectivity.

Transannular Reactions: These are intramolecular reactions that form a bond across a ring. Copper-catalyzed transannular ring-closing reactions of eight-membered rings have been developed as an efficient method to synthesize bicyclo[3.3.0]octane derivatives diastereoselectively. nih.gov Similarly, optically active cyclooctene (B146475) diols have been converted into bicyclo[3.3.0]octane systems via transannular reactions, proceeding with complete inversion of configuration at the stereogenic center bearing the leaving group. jst.go.jp

Nazarov Cyclization: The Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone, is another powerful tool. Gold-catalyzed tandem sequences involving a Nazarov cyclization have been used to create the bicyclo[3.3.0]octane core from linear precursors in a single step with high diastereoselectivity and excellent enantiomeric excess. researchgate.net These complex cascade reactions can generate multiple rings and stereocenters with a high degree of control. rsc.orgchemrxiv.org

Other Cyclizations: Ring expansion reactions of certain isopropylidenecyclobutane derivatives have also been shown to produce bicyclo[3.3.0]octane structures with high stereoselectivity. researchgate.net Furthermore, retro-Dieckmann fragmentation followed by a vinylogous Dieckmann cyclization has been employed to assemble the bicyclo[3.3.0]octane subunit in the total synthesis of complex natural products. nih.gov

Reaction TypeKey FeaturesStereochemical Outcome
Transannular CyclizationCopper-catalyzed closure of 8-membered rings.Good yields and diastereoselectivity. nih.gov
Nazarov CyclizationGold-catalyzed tandem 1,3-acyloxy migration/Nazarov/aldol (B89426) cascade.High yields, up to 97% ee, and good diastereoselectivity. rsc.orgchemrxiv.org
Ring ExpansionHBr-mediated expansion of isopropylidenecyclobutanes.High stereoselectivity and moderate regioselectivity. researchgate.net
Dieckmann CyclizationRetro-Dieckmann/vinylogous Dieckmann cascade.Used to assemble the bicyclic subunit in complex syntheses. nih.gov

Investigation of Chiral this compound Derivatives

The synthesis and study of chiral, non-racemic derivatives of this compound are essential for applications in asymmetric catalysis and as chiral building blocks for total synthesis. researchgate.net

One effective method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. For example, optically pure bicyclo[3.3.0]octane-2,6-dione has been successfully prepared by resolving an intermediate diol using menthyloxyacetic acid. researchgate.net Enzymatic resolution of a racemic diol precursor has also been employed, followed by oxidation to furnish the chiral dione (B5365651). researchgate.net A protocol for synthesizing enantiomerically pure bicyclo[3.3.0]octane derivatives from the achiral meso-dione has also been developed using a diastereomeric resolution-selective deprotection method. nih.govdeepdyve.com

Once isolated, the chiroptical properties of these chiral ketones are investigated using techniques such as Circular Dichroism (CD) spectroscopy. The CD spectrum of optically pure bicyclo[3.3.0]octane-2,6-dione was found to be 60% larger than twice the CD of a corresponding monoketone, indicating significant interaction between the two non-conjugated carbonyl chromophores. researchgate.net Vibrational Circular Dichroism (VCD) has also been used in conjunction with Density Functional Theory (DFT) calculations to determine the absolute configuration of various chiral bicyclo[3.3.0]octane derivatives. researchgate.net Furthermore, theoretical studies have predicted that trans-bicyclo[3.3.0]octane-3,7-dione is a unique case where an achiral ground state may lead to a chiral first excited state, resulting in a strong Circularly Polarized Luminescence (CPL) signal but a weak CD signal. dntb.gov.uanih.gov

These investigations into chiral derivatives provide deep insights into their electronic structure and stereochemistry, paving the way for their use as chiral ligands or synthons in more complex molecular architectures. researchgate.netrsc.org

Computational and Theoretical Studies on Octahydropentalene 1,6 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. However, specific applications of these methods to octahydropentalene-1,6-dione have not been identified in the available literature.

Density Functional Theory (DFT) Applications

Ab Initio and Semi-Empirical Methods (e.g., HF, MP2)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with various semi-empirical methods, provide alternative approaches to studying molecular properties. Despite their utility, no specific studies employing these methods for the computational analysis of this compound could be located.

Exploration of Potential Energy Surfaces for Reaction Pathways

The exploration of potential energy surfaces (PES) is crucial for understanding reaction mechanisms, identifying transition states, and determining kinetic and thermodynamic parameters of chemical reactions. There are no published studies that map out the potential energy surfaces for any reaction pathways involving this compound.

Analysis of Isomeric Stability and Energetic Relationships

Computational chemistry is often used to determine the relative stabilities of different isomers of a compound. While it is theoretically possible to compare the stability of this compound with other isomers, no such computational analysis or data on its energetic relationship to other octahydropentalene diones has been published.

Prediction of Spectroscopic Parameters and Aromaticity Indices

Theoretical calculations are instrumental in predicting spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. They can also be used to calculate aromaticity indices. However, no literature could be found that reports predicted spectroscopic data or an analysis of aromaticity for this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. A search for MD simulations focused on this compound to explore its conformational sampling and flexibility yielded no results.

Advanced Analytical Methodologies in Research on Octahydropentalene 1,6 Dione

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of octahydropentalene-1,6-dione, providing detailed information about its molecular structure and electronic properties.

NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of the bicyclic framework of this compound. auremn.org.brnih.gov Both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR: The proton spectrum reveals the chemical environment of each hydrogen atom. Key signals include those for the bridgehead protons and the methylene protons adjacent to the carbonyl groups. The coupling constants (J-values) between adjacent protons are particularly informative for deducing the dihedral angles and thus the conformation of the fused five-membered rings. auremn.org.br Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish proton-proton connectivities and through-space proximities, respectively, which are vital for distinguishing between different stereoisomers (e.g., cis- and trans-fused rings). frontiersin.org

¹³C NMR: The carbon spectrum indicates the number of non-equivalent carbon atoms. The carbonyl carbons are readily identified by their characteristic downfield chemical shifts (typically >200 ppm). rsc.org The signals for the bridgehead and methylene carbons provide further confirmation of the bicyclic structure. researchgate.netresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Representative Predicted NMR Chemical Shifts (δ) for a cis-Octahydropentalene-1,6-dione Scaffold Note: These are estimated values based on related structures and may vary with substitution and solvent.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carbonyl (C=O) - 210 - 220
Bridgehead (CH) 2.8 - 3.2 45 - 55
Methylene (α to C=O) 2.2 - 2.7 35 - 45
Methylene (β to C=O) 1.8 - 2.2 25 - 35

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and analyzing its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular formula (C₈H₁₀O₂).

The fragmentation of cyclic ketones in MS can be complex but often involves characteristic pathways such as α-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.eduwhitman.edujove.com This process in bicyclic systems can lead to the formation of stable acylium ions and radical cations. acs.orgwhitman.edu Analysis of these fragment ions provides corroborating evidence for the proposed structure and can be used to distinguish it from isomers. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, further confirming the elemental composition. rsc.org

Table 2: Illustrative Mass Spectrometry Fragmentation for a Bicyclo[3.3.0]octane-dione Isomer

m/z Value Possible Fragment Identity Fragmentation Pathway
138 [C₈H₁₀O₂]⁺ Molecular Ion (M⁺)
110 [M - CO]⁺ Loss of carbon monoxide
95 [M - C₂H₅O]⁺ Complex rearrangement/cleavage
68 [C₄H₄O]⁺ Retro-Diels-Alder type cleavage
55 [C₃H₃O]⁺ α-cleavage and subsequent losses

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For this compound, which contains two isolated (non-conjugated) ketone chromophores, the most significant electronic transition is the weak, symmetry-forbidden n→π* transition. hnue.edu.vnjove.comelte.hu This transition involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. priyamstudycentre.com

Table 3: Typical UV-Vis Absorption for Non-Conjugated Ketones

Electronic Transition Typical λₘₐₓ (nm) Molar Absorptivity (ε) Characteristics
n→π* 270 - 300 Low (<100) Weak absorption, sensitive to solvent polarity (solvatochromism). researchgate.net
π→π* ~180 - 190 High (>1000) Strong absorption, typically below the cutoff of standard spectrometers.

The position of the n→π* absorption maximum (λₘₐₓ) can be influenced by the solvent environment. The absence of strong absorption above 250 nm confirms the lack of conjugation between the two carbonyl groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography offers the most definitive method for structural analysis, providing an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For this compound, a single-crystal X-ray diffraction study would unequivocally establish the cis- or trans-fusion of the rings and the precise conformation of the molecule in the solid state. rsc.orgijcce.ac.ir This technique is particularly crucial for validating the results of synthetic procedures aimed at producing a specific stereoisomer. arkat-usa.org Furthermore, crystallographic data reveals intermolecular interactions, such as hydrogen bonding in derivatives, which can dictate crystal packing and self-assembly. rsc.org

Chromatographic Methods for Purification and Analysis of Complex Mixtures

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the separation of different stereoisomers.

Column Chromatography: This is a standard method for purification on a preparative scale, often using silica gel as the stationary phase. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution for both analytical and preparative separations. Chiral stationary phases can be employed to resolve enantiomers of this compound derivatives. nih.gov

Gas Chromatography (GC): Due to its volatility, this compound and its derivatives can be analyzed by GC, which is particularly useful for assessing purity and separating diastereomers. nih.gov Chiral GC columns are also effective for separating enantiomers. nih.gov

The separation of isomers of related bicyclo[3.3.0]octane structures has proven challenging in some cases, occasionally leading to the formation of co-crystals instead of separation. nih.gov

Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) for Self-Assembly Studies

While this compound itself is not typically expected to form large aggregates, its rigid bicyclic framework makes it an interesting scaffold for designing molecules that can self-assemble. atlantis-press.com Derivatives functionalized with recognition motifs (e.g., hydrogen-bonding groups) could form higher-order structures in solution. vu.lt In such cases, DLS and SEC would be critical analytical tools.

Dynamic Light Scattering (DLS): This non-invasive technique measures the size distribution of particles and aggregates in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It would be used to detect the formation and determine the hydrodynamic radius of any supramolecular assemblies formed by derivatives of this compound.

Size Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size in solution. It could be used to confirm the presence of larger, self-assembled species and provide an estimate of their apparent molecular weight, complementing the data obtained from DLS.

Table of Mentioned Compounds

Compound Name
This compound
bicyclo[3.3.0]octane-2,6-dione

Advanced Applications of Octahydropentalene 1,6 Dione in Chemical Science

Octahydropentalene-1,6-dione as a Building Block in Complex Molecule Synthesis

The unique structural framework of this compound, characterized by a fused bicyclo[3.3.0]octane system, provides a robust and stereochemically defined platform for the synthesis of intricate molecules. nih.gov The dione (B5365651) functionality offers multiple reaction sites for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex carbocyclic systems.

The development of enantiomerically pure bicyclo[3.3.0]octane derivatives from the achiral Cs-symmetric dione has been a significant advancement. nih.gov This methodology affords chiral building blocks with a defined stereochemistry, which are crucial in asymmetric synthesis. nih.govrsc.org The ability to selectively functionalize the diastereotopic carbonyl groups opens avenues for the creation of a wide array of chiral molecules with potential biological activity. For instance, novel bicyclo[3.3.0]octane derivatives have been synthesized and identified as potent dipeptidyl peptidase 4 (DPP-4) inhibitors, which are valuable for the treatment of type 2 diabetes. nih.gov

The strategic manipulation of the dione allows for its use in various synthetic transformations. These reactions can lead to the formation of new rings, the introduction of heteroatoms, and the elaboration of side chains, demonstrating the compound's utility in creating diverse and complex molecular structures.

Precursor and Intermediate in Natural Product Total Synthesis

The bicyclo[3.3.0]octane core is a common structural motif in a variety of natural products, particularly in the polyquinane family of sesquiterpenes. Consequently, this compound and its derivatives serve as valuable intermediates in the total synthesis of these complex natural molecules.

Synthesis of Polyquinanes and Related Carbocycles

Polyquinanes are a class of natural products characterized by multiple fused five-membered rings. The synthesis of these intricate structures often poses a significant challenge to synthetic chemists. The cis-bicyclo[3.3.0]octane-3,7-dione, a close analog of this compound, has been utilized as a key precursor for the synthesis of 1-substituted derivatives that are potential building blocks for polyquinanes. umich.edu

The strategic functionalization of the dione allows for the controlled construction of the polyquinane skeleton. For example, cyclopentannulation of bicyclo[3.3.0]octane-3,7-dione has been demonstrated as a viable strategy. capes.gov.br Furthermore, a stereoselective total synthesis of (±)-hirsutene, a polyquinane natural product, has been achieved from a bicyclo[3.3.0]octane-2,6-diol, which is readily derived from the corresponding dione. colab.ws

PrecursorTarget Polyquinane/CarbocycleKey Synthetic Strategy
cis-Bicyclo[3.3.0]octane-3,7-dione derivativesPolyquinane precursorsSynthesis of 1-substituted derivatives umich.edu
Bicyclo[3.3.0]octane-3,7-dioneTriquinaceneWeiss reaction capes.gov.br
Bicyclo[3.3.0]octane-2,6-diol(±)-HirsuteneStereoselective synthesis colab.ws

Development of Bio-inspired Molecular Scaffolds

The concept of biomimicry, where nature's designs are used as inspiration for the development of new technologies and materials, is a powerful approach in chemical synthesis. openbiomedicalengineeringjournal.comnih.govnih.govmdpi.comresearchgate.net The rigid and well-defined three-dimensional structure of the octahydropentalene core makes it an excellent candidate for the development of bio-inspired molecular scaffolds. These scaffolds can be designed to mimic the structural motifs found in biological systems, such as the complex frameworks of natural products.

By strategically modifying the this compound, chemists can create scaffolds that present functional groups in a precise spatial arrangement. This allows for the investigation of structure-activity relationships and the development of novel molecules with specific biological targets. While direct applications of this compound in this area are still emerging, the principles of biomimetic scaffold design suggest its significant potential. openbiomedicalengineeringjournal.comnih.govnih.govmdpi.comresearchgate.net

Design and Fabrication of Self-Assembling Motifs and Supramolecular Structures

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into well-defined, ordered structures is a key goal in this field. The rigid bicyclo[3.3.0]octane framework of this compound provides a constrained template that can direct the formation of predictable supramolecular architectures.

Derivative of Bicyclo[3.3.0]octane-dioneType of Supramolecular StructureKey Non-covalent Interaction
endo-3,endo-7-diol and endo-3,exo-7-diol3D hydrogen-bonded networkO-H···O hydrogen bonds iucr.orgiucr.org

Development of Novel Templates for Material Science Applications

The unique conformational properties and rigidity of the octahydropentalene skeleton make it an attractive template for applications in material science. Its well-defined shape can be used to control the spatial arrangement of functionalities in polymers and other materials.

Rigid Bicyclic Templates for Molecular Scaffolding

The cis-octahydropentalene molecule, while possessing some flexibility at its ends, has a rigid core at the fused carbons. biomedres.us This inherent rigidity makes the bicyclo[3.3.0]octane framework an excellent scaffold for holding appended functional groups in a fixed orientation. This property is highly desirable in the design of functional materials where the precise positioning of active components is crucial for performance.

Considerations for Sustainable Aviation Fuels and Energy Applications (related bicyclic systems)

The aviation industry is actively seeking sustainable aviation fuels (SAFs) to reduce its carbon footprint and dependency on fossil fuels. frontiersin.orgresearchgate.netnih.gov These advanced fuels must serve as "drop-in" replacements, compatible with existing aircraft and infrastructure, while also offering comparable or enhanced performance metrics. nih.gov A key area of research focuses on the chemical composition of SAFs to ensure they meet stringent requirements for energy density, freezing point, and thermal stability. frontiersin.orgrsc.org

Bicyclic alkanes, such as decalin, are important components in conventional jet fuel, prized for their high energy density and excellent thermal stability. rsc.org The fully reduced hydrocarbon skeleton of this compound is octahydropentalene, a related bicyclic alkane. Such cyclic and bicyclic hydrocarbons are critical for achieving desired fuel properties. theiet.orgnrel.gov Research indicates that cycloalkanes can increase the volumetric heat of combustion and are being explored as replacements for aromatic compounds. researchgate.netnih.gov While aromatics are necessary for maintaining the swelling of nitrile rubber O-rings and seals in engines, they also contribute significantly to soot formation. frontiersin.orgrsc.org High concentrations of cycloalkanes, particularly bicyclic molecules like decalins, have been shown to provide the necessary seal-swelling effect while enabling cleaner combustion. rsc.org

The production of SAFs rich in cycloalkanes is a promising pathway, with processes being developed to convert lignocellulosic biomass into bio-oils that can be hydrotreated to yield fuels containing 89-92 wt% cycloalkanes. rsc.orgnrel.gov The inclusion of these bicyclic systems is advantageous for creating high-performance, sustainable fuels that can help decarbonize the aviation sector. researchgate.net

Comparison of Jet Fuel Component Properties
Component TypeKey PropertiesRelevance to SAF
Linear AlkanesHigh cetane number, but lower energy density and high freeze point.Less desirable as a primary component due to poor cold-weather performance.
IsoalkanesLower freeze points compared to linear alkanes.Improves the cold-flow properties of the fuel blend.
AromaticsProvides seal swell for O-rings; low specific energy; high sooting tendency.Necessary in limited quantities, but replacement with cycloalkanes is sought to reduce emissions. frontiersin.orgrsc.org
Monocyclic Alkanes (e.g., Cyclohexanes)High specific energy (MJ/kg); contribute to seal swell. rsc.orgGood replacement for aromatics, balancing performance and cleaner combustion. researchgate.net
Bicyclic Alkanes (e.g., Decalins)Very high energy density (MJ/L); excellent thermal stability; effective seal swelling. rsc.orgHighly desirable for high-performance SAFs to maximize range and efficiency. researchgate.netrsc.org

Exploration of this compound in Chemical Biology Tool Development (excluding biological activity, focusing on chemical aspects)

In chemical biology, small-molecule probes are indispensable tools for studying the function of proteins and other biomolecules within complex biological systems. The development of these tools hinges on creating molecular structures, or scaffolds, that can be precisely and variably modified. This compound presents itself as a compelling scaffold for such applications due to its distinct chemical features.

The core of the molecule is a rigid, bicyclic [3.3.0] octane (B31449) system. This conformational rigidity is a highly desirable characteristic for a chemical probe scaffold, as it reduces the entropic penalty upon binding to a target protein and presents appended chemical functionalities in a well-defined spatial orientation. This can lead to higher affinity and selectivity for the intended biological target.

The most significant chemical features of this compound are its two ketone functionalities. Ketones are versatile chemical handles for bioconjugation. They can undergo a range of reactions, such as reductive amination or condensation with hydrazines and alkoxyamines to form stable hydrazone and oxime linkages, respectively. libretexts.orgnih.gov These reactions are often bioorthogonal, meaning they can proceed in a biological environment without interfering with native cellular processes. libretexts.org This allows for the specific attachment of various functional moieties, including:

Reporter Groups: Fluorophores or biotin (B1667282) tags can be attached to visualize or isolate the target protein.

Affinity Labels: Reactive groups can be incorporated to form a covalent bond with the target, enabling its permanent labeling and identification.

Linkers: Polyethylene glycol (PEG) or other linkers can be introduced to modulate solubility or to attach the scaffold to a solid support for affinity chromatography.

The C1 and C6 positions of the ketones allow for the potential to create bifunctional probes. By modifying one or both ketone groups, chemists can design molecules capable of interacting with two different targets simultaneously or bridging different sites within a single protein complex. The defined stereochemistry of the bicyclic core ensures that the attached functional groups are projected at specific angles, which can be crucial for optimizing interactions within a protein's binding site.

Chemical Features of this compound for Tool Development
Structural FeatureChemical AmenabilityApplication in Chemical Probe Design
Rigid Bicyclic [3.3.0] CoreProvides a conformationally restricted framework.Ensures a well-defined 3D orientation of appended functional groups, potentially increasing binding affinity and selectivity.
Ketone Functional Groups (C1, C6)Amenable to nucleophilic addition and condensation reactions.Serves as versatile handles for attaching reporters, linkers, or reactive groups. libretexts.org
Bioorthogonal ReactivityCan form stable oxime or hydrazone linkages with appropriately modified molecules. nih.govAllows for specific chemical modification in complex biological mixtures without cross-reactivity. libretexts.org
Diketone StructureAllows for mono- or di-functionalization.Enables the creation of bifunctional probes for bridging protein sites or targeting multiple proteins.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction for Octahydropentalene-1,6-dione

Reaction Prediction and Optimization: Beyond route design, machine learning models can predict the outcomes of chemical reactions, including product structures, yields, and stereoselectivity. acs.orgnih.gov For the synthesis of this compound, ML algorithms could be trained on datasets of related bicyclic ketone syntheses to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for each step in a proposed route. This predictive capability can minimize the need for extensive empirical optimization, thereby saving time and resources. Furthermore, ML can be employed to predict the spectroscopic properties of intermediates and the final product, aiding in their characterization.

A hypothetical application of AI in the synthesis of this compound is presented in the table below:

AI/ML ApplicationDescriptionPotential Impact on this compound Synthesis
Retrosynthetic Planning Utilizes algorithms to identify strategic bond disconnections and propose synthetic routes from available starting materials.Discovery of novel, more efficient, and sustainable synthetic pathways.
Reaction Outcome Prediction Predicts the major product, yield, and stereochemistry of a given set of reactants and conditions.Reduces the number of trial-and-error experiments required to optimize reaction steps.
Catalyst and Reagent Selection Recommends the most effective catalysts and reagents for specific transformations based on learned chemical patterns.Enhances reaction efficiency and selectivity, potentially leading to greener synthesis protocols.
Property Prediction Computes physicochemical and spectroscopic properties of molecules.Facilitates the identification and characterization of synthetic intermediates and the final product.

Sustainable Synthesis and Biocatalytic Approaches for this compound

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on reducing environmental impact. Future research into the synthesis of this compound will likely prioritize the development of more sustainable and environmentally benign methods.

Biocatalysis: Enzymes offer a powerful toolkit for performing highly selective and efficient chemical transformations under mild conditions. tandfonline.com For this compound, biocatalytic approaches could be employed for key steps in its synthesis. For instance, the enzymatic reduction of one of the ketone functionalities could provide access to chiral hydroxy-ketone derivatives, which are valuable building blocks for asymmetric synthesis. nih.gov The use of whole-cell biocatalysts, such as baker's yeast or genetically engineered microorganisms, could further simplify the synthetic process by providing in situ cofactor regeneration. rsc.org Lipases could also be utilized for the kinetic resolution of racemic intermediates, leading to enantiomerically pure products. researchgate.net

Synthesis from Renewable Feedstocks: A significant goal in sustainable chemistry is the utilization of renewable starting materials. Research could be directed towards synthesizing this compound from bio-based precursors. For example, citric acid, a readily available fermentation product, can be converted to cis-bicyclo[3.3.0]octane-3,7-dione, a constitutional isomer of the target molecule. lu.se The development of synthetic routes from such platform chemicals would significantly enhance the green credentials of this compound.

The following table summarizes potential sustainable approaches for the synthesis of this compound:

Sustainable ApproachDescriptionPotential Advantages
Enzymatic Reduction Use of oxidoreductases to stereoselectively reduce one or both ketone groups.High enantioselectivity, mild reaction conditions, reduced waste.
Lipase-Catalyzed Resolution Kinetic resolution of racemic alcohols or esters in the synthetic pathway.Access to enantiomerically pure intermediates. researchgate.net
Whole-Cell Biotransformation Utilization of microorganisms to perform specific synthetic steps. tandfonline.comNo need for enzyme purification, potential for multi-step transformations in a single pot.
Renewable Starting Materials Synthesis from bio-based platform chemicals like citric acid or glyoxal. lu.seReduced reliance on fossil fuels, improved sustainability profile.

Advanced Materials Incorporating this compound Architectures

The rigid, V-shaped structure of the bicyclo[3.3.0]octane framework makes it an attractive building block for the construction of advanced materials with unique properties. While the incorporation of this compound itself into polymers is a nascent area of research, the potential is significant.

High-Performance Polymers: The introduction of the rigid this compound unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and dimensional stability. For example, it could serve as a monomer in the synthesis of polyesters, polyamides, or polyimides. The synthesis of a spiro-polymer with a high glass transition temperature from 1,5-diethylbicyclo[3.3.0]octane-3,7-dione demonstrates the potential of this class of compounds in creating thermally robust materials. lu.se The two ketone functionalities of this compound offer reactive handles for various polymerization reactions.

Functional Materials: The dione (B5365651) functionality also presents opportunities for post-polymerization modification, allowing for the introduction of specific functional groups to tailor the material's properties for applications such as sensors, membranes, or optical materials. The bicyclic structure can also influence the morphology and packing of polymer chains, potentially leading to materials with interesting optical or electronic properties.

The table below outlines potential applications of this compound in materials science:

Material TypePotential Role of this compoundAnticipated Properties
Thermally Stable Polymers As a rigid monomer in polycondensation reactions.High glass transition temperature, enhanced thermal stability. lu.se
Polymers of Intrinsic Microporosity (PIMs) The contorted shape could lead to inefficient chain packing.High surface area, potential for gas storage and separation.
Functional Polymers The ketone groups can be derivatized post-polymerization.Tunable properties for applications in sensing or catalysis.
Liquid Crystals As a core unit in the design of mesogens.The rigid, anisotropic shape could promote liquid crystalline phases.

Exploration of New Reactivity Modes and Unprecedented Transformations of the Dione System

The two ketone groups within the strained bicyclic framework of this compound suggest a rich and potentially underexplored reactivity profile. Future research can focus on uncovering novel transformations of this dione system, driven by photochemical, electrochemical, or catalyst-mediated processes.

Photochemistry: The irradiation of bicyclic diones can lead to a variety of interesting photochemical rearrangements. For instance, bicyclo[3.3.1]nona-3,7-diene-2,6-dione undergoes photochemical rearrangement to a tetracyclic dione via successive 1,2-acyl shifts. rsc.org Similar photochemical transformations could be explored for this compound, potentially leading to novel and complex polycyclic architectures. Intramolecular [2+2] photocycloaddition between the two carbonyl groups, though challenging, could also be investigated under specific conditions.

Catalytic Transformations: Modern catalytic methods can be applied to unlock new reactivity modes. For example, transition metal-catalyzed reactions could be used to functionalize the α-positions of the ketone groups in a stereocontrolled manner. Domino reactions, where a single catalyst promotes a cascade of transformations, could be designed to rapidly build molecular complexity from the this compound scaffold. nih.gov

Computational Investigations: Theoretical calculations can play a crucial role in predicting and understanding the reactivity of the dione system. Density functional theory (DFT) can be used to model reaction pathways, predict the stability of intermediates, and rationalize the outcomes of unprecedented transformations. Such computational studies can guide experimental efforts and accelerate the discovery of new reactions.

The following table highlights potential areas for exploring new reactivity:

Reactivity ModeDescriptionPotential Products
Photochemical Rearrangements Irradiation with UV light to induce acyl shifts or other intramolecular reactions. rsc.orgNovel polycyclic and cage-like structures.
Transition Metal Catalysis Use of catalysts to promote C-H activation, cross-coupling, or cycloaddition reactions.Functionalized bicyclo[3.3.0]octane derivatives with high stereocontrol.
Domino Reactions A sequence of intramolecular reactions triggered by a single event. nih.govRapid construction of complex molecular architectures.
Radical Chemistry Generation of radical intermediates to initiate novel cyclization or fragmentation pathways.Access to unique and otherwise inaccessible molecular scaffolds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.